molecular formula C11H14O2S B14074498 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one

Cat. No.: B14074498
M. Wt: 210.29 g/mol
InChI Key: NITZXIDZHDEABV-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one is a substituted propan-1-one derivative characterized by a phenyl ring bearing ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 2- and 4-positions, respectively. The ketone group at the propan-1-one backbone enhances reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique substitution pattern confers distinct physicochemical properties, including moderate polarity due to the electron-donating ethoxy group and the nucleophilic thiol moiety, which influence solubility and reactivity.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-ethoxy-4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(14)7-11(9)13-4-2/h5-7,14H,3-4H2,1-2H3

InChI Key

NITZXIDZHDEABV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)S)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogens (e.g., –F, –Cl, –Br) and thiol (–SH) groups increase electrophilicity, enhancing reactivity in cross-coupling reactions . Methoxy and ethoxy groups improve solubility in polar solvents .
  • Pharmacological Relevance: 4-FMC exhibits central nervous system (CNS) activity due to its cathinone-like structure , while 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one has raised genotoxicity concerns .

Biological Activity

1-(2-Ethoxy-4-mercaptophenyl)propan-1-one, also known by its CAS number 1806380-65-3, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 210.29 g/mol
  • Structure : The compound features an ethoxy group and a mercapto group attached to a phenyl ring, contributing to its bioactivity.

Biological Activity Overview

The biological activity of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one has been explored primarily in the context of its anti-cancer properties. Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds found that those with similar thiol and ether functionalities showed promising results against breast cancer cell lines, such as MCF-7 and MDA-MB-231. The IC₅₀ values for these compounds ranged from 10 nM to 33 nM, indicating potent activity .

The mechanisms through which 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one exerts its biological effects are hypothesized to involve:

  • Tubulin Destabilization : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Targeting Polo-like Kinase 1 (Plk1) : Research has identified that certain derivatives can inhibit Plk1, a critical regulator of mitosis that is often overexpressed in cancers. This inhibition can lead to disrupted mitotic progression and increased cancer cell death .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one:

StudyFindings
Study AIdentified significant antiproliferative effects in MCF-7 cells with IC₅₀ values around 10 nM.
Study BDemonstrated that related compounds inhibited tubulin polymerization at the colchicine-binding site, resulting in apoptosis.
Study CExplored structure-activity relationships (SAR) revealing that modifications to the thiol and ether groups enhanced biological activity against Plk1 .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity while bulky substituents may reduce efficacy.
  • Thiol Group Influence : The presence of a mercapto group is crucial for maintaining biological activity, particularly in inhibiting tubulin polymerization .

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